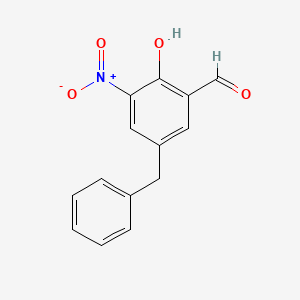

5-Benzyl-2-hydroxy-3-nitrobenzaldehyde

描述

Col003 是一种选择性且有效的 Hsp47(热休克蛋白 47)抑制剂。 它与 Hsp47 上的胶原蛋白结合位点竞争性结合,破坏胶原蛋白三螺旋的稳定性并抑制胶原蛋白分泌 。这种化合物在纤维化研究领域引起了关注。

准备方法

合成路线:: Col003 可以使用特定的路线合成,尽管文献中没有广泛提供详细的合成程序。研究人员已经开发出获得这种化合物的方法,但它们可能不会公开披露。

工业生产:: 关于 Col003 大规模工业生产方法的信息仍然有限。定制合成服务可用于快速获得该化合物。

化学反应分析

Col003 的化学行为涉及与胶原蛋白的相互作用及其对胶原蛋白分泌的影响。以下是关键点:

与胶原蛋白的相互作用:

反应和主要产物:

科学研究应用

Overview

5-Benzyl-2-hydroxy-3-nitrobenzaldehyde, also known as Col003, is a chemical compound with specific applications in scientific research, particularly in the study of fibrosis. It functions as a selective and potent inhibitor of Hsp47 (heat shock protein 47).

Scientific Research Applications

This compound is primarily used in fibrosis research.

Fibrosis Research Col003 competitively binds to the collagen binding site on Hsp47, disrupting the stability of collagen triple helices and inhibiting collagen secretion.

Preparation Methods

Detailed synthetic procedures for Col003 are not widely available in the literature. However, researchers have developed methods to synthesize this compound, though these methods may not be publicly disclosed. Custom synthesis services are available for rapid access to the compound.

Chemical Reactions Analysis

The chemical behavior of Col003 involves interactions with collagen and its impact on collagen secretion.

Interaction with Collagen Col003 interacts with collagen by binding to the collagen binding site on Hsp47.

Reactions and Major Products The specific reactions and major products of Col003 in biological systems are related to its inhibitory effect on Hsp47 and subsequent disruption of collagen secretion.

Safety and Hazards

作用机制

Col003 的机制涉及靶向 Hsp47 和胶原蛋白:

分子靶点:

涉及的途径:

相似化合物的比较

虽然详细的比较很少,但 Col003 因其对 Hsp47 的选择性抑制而脱颖而出。可能存在类似的化合物,但它们的独特性还有待探索。

生物活性

5-Benzyl-2-hydroxy-3-nitrobenzaldehyde (C14H11NO4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzaldehyde moiety with hydroxyl and nitro functional groups, which are known to influence its biological properties. The compound's structure can be represented as follows:

- Molecular Formula : C14H11NO4

- Molecular Weight : Approximately 255.25 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Its hydroxyl and nitro groups contribute to its effectiveness against various microbial strains. Preliminary studies have shown that this compound can inhibit the growth of specific bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Anti-cancer Potential

In vitro studies have demonstrated that this compound possesses anti-tumor activity . It has shown significant cytotoxic effects against HepG2 liver cancer cells, indicating potential as an anticancer agent. Molecular docking studies suggest that it interacts with specific enzymes relevant to cancer therapy, highlighting its therapeutic applications .

The compound acts as a small molecule inhibitor of HSP47 , a chaperone protein involved in collagen synthesis. Inhibition of HSP47 can lead to reduced adiposity and may influence metabolic processes, making it relevant for obesity-related research . The ability to modulate HSP47 levels suggests a mechanism through which this compound may exert its biological effects.

Table 1: Summary of Biological Activities

属性

IUPAC Name |

5-benzyl-2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-7-11(6-10-4-2-1-3-5-10)8-13(14(12)17)15(18)19/h1-5,7-9,17H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJXVCLOGNLZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。